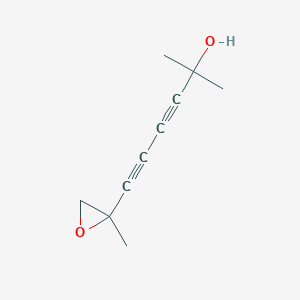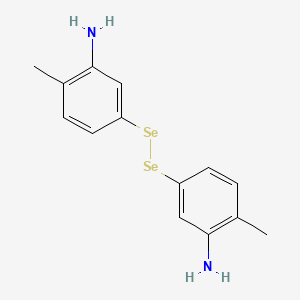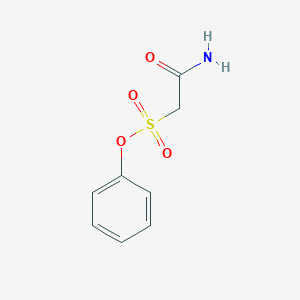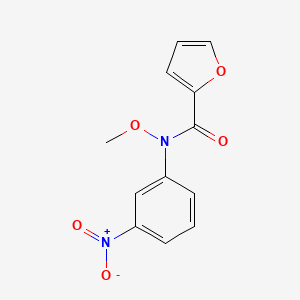![molecular formula C7H9N3OSi B14651481 [(Trimethylsilyl)oxy]methanetricarbonitrile CAS No. 41309-95-9](/img/structure/B14651481.png)
[(Trimethylsilyl)oxy]methanetricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Trimethylsilyl)oxy]methanetricarbonitrile is a chemical compound characterized by the presence of a trimethylsilyl group bonded to a methanetricarbonitrile moiety. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is utilized in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Trimethylsilyl)oxy]methanetricarbonitrile typically involves the reaction of trimethylsilyl chloride with methanetricarbonitrile in the presence of a base such as triethylamine. The reaction proceeds through the formation of a trimethylsilyl ether intermediate . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
[(Trimethylsilyl)oxy]methanetricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.
Oxidation and Reduction: The compound is relatively stable towards oxidation and reduction due to the protective nature of the trimethylsilyl group.
Common Reagents and Conditions
Fluoride Ions: Used to remove the trimethylsilyl group and regenerate the original functional group.
Aqueous Acid: Can also be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the trimethylsilyl group using fluoride ions results in the formation of the corresponding alcohol or other functional group .
Aplicaciones Científicas De Investigación
[(Trimethylsilyl)oxy]methanetricarbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(Trimethylsilyl)oxy]methanetricarbonitrile involves the formation of a stable trimethylsilyl ether, which protects the functional group from unwanted reactions. The trimethylsilyl group can be selectively removed under mild conditions using reagents such as fluoride ions or aqueous acid . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Used as a reagent to introduce the trimethylsilyl group.
Bis(trimethylsilyl)acetamide: Another reagent used for trimethylsilylation.
Tris(trimethylsilyl)silane: A radical-based reducing agent with similar protective properties.
Uniqueness
[(Trimethylsilyl)oxy]methanetricarbonitrile is unique due to its specific combination of a trimethylsilyl group with a methanetricarbonitrile moiety. This combination provides both stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
41309-95-9 |
|---|---|
Fórmula molecular |
C7H9N3OSi |
Peso molecular |
179.25 g/mol |
Nombre IUPAC |
trimethylsilyloxymethanetricarbonitrile |
InChI |
InChI=1S/C7H9N3OSi/c1-12(2,3)11-7(4-8,5-9)6-10/h1-3H3 |
Clave InChI |
UEGHZEDTKSWDKR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


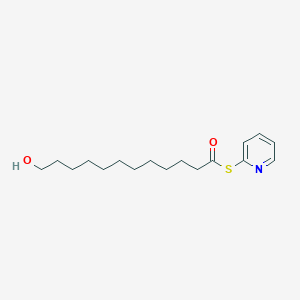
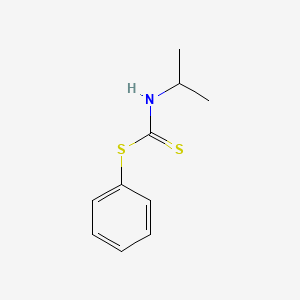
methanone](/img/structure/B14651417.png)
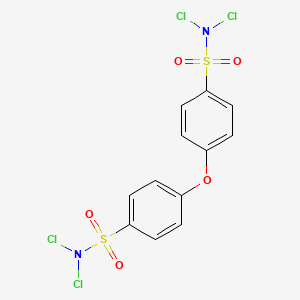

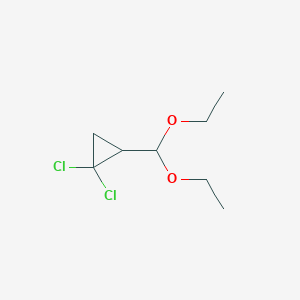

![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
